molecular formula C17H19FN2O2 B2906365 1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(o-tolyl)urea CAS No. 1797877-03-2

1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(o-tolyl)urea

カタログ番号 B2906365
CAS番号: 1797877-03-2
分子量: 302.349
InChIキー: SRAKIXCNYGSSOQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(o-tolyl)urea is a chemical compound with the molecular formula C17H19FN2O2. It is also known as TAK-659 and is a potent inhibitor of the enzyme BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the signaling pathway of B cells, which play a critical role in the immune system. TAK-659 has been extensively studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

作用機序

TAK-659 works by inhibiting the activity of BTK, a crucial enzyme in the signaling pathway of B cells. BTK plays a critical role in the development and activation of B cells, which are a type of white blood cell that produces antibodies to fight infections. By inhibiting BTK, TAK-659 prevents the activation of B cells and reduces the production of antibodies. This can be beneficial in the treatment of diseases where B cells play a harmful role, such as cancer and autoimmune disorders.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to reduce the production of cytokines, which are proteins that play a critical role in the immune response. TAK-659 has also been shown to inhibit the activation of T cells, another type of white blood cell that plays a crucial role in the immune response. These effects can be beneficial in the treatment of diseases where the immune response is harmful, such as autoimmune disorders.

実験室実験の利点と制限

TAK-659 has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of BTK, which makes it useful for studying the role of B cells in various diseases. Another advantage is that it has been extensively studied in preclinical models and has shown promising results. One limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood. Another limitation is that it is a complex molecule that requires careful synthesis and optimization to achieve high yields.

将来の方向性

There are several future directions for the study of TAK-659. One direction is to further investigate its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Another direction is to study its safety and efficacy in clinical trials. Additionally, further research is needed to understand the mechanisms underlying its biochemical and physiological effects and to optimize its synthesis and formulation for clinical use.

合成法

The synthesis of TAK-659 involves the reaction of 3-fluoroaniline with 2-methoxyethanol in the presence of a base to form 2-(3-fluorophenyl)-2-methoxyethanol. The resulting compound is then treated with o-tolyl isocyanate to form 1-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(o-tolyl)urea. The synthesis of TAK-659 is a multistep process that requires careful optimization to achieve high yields.

科学的研究の応用

TAK-659 has been extensively studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. TAK-659 has also been shown to enhance the effectiveness of other cancer treatments when used in combination.

特性

IUPAC Name

1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-12-6-3-4-9-15(12)20-17(21)19-11-16(22-2)13-7-5-8-14(18)10-13/h3-10,16H,11H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAKIXCNYGSSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(o-tolyl)urea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。